molecular formula C16H12N4OS B3754159 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)- CAS No. 74822-64-3

1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-

Cat. No.: B3754159
CAS No.: 74822-64-3
M. Wt: 308.4 g/mol
InChI Key: LZDXZPOBLINBEO-UHFFFAOYSA-N
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Description

The compound “2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1H-benzimidazole” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a benzimidazole ring and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 1,3,4-oxadiazoles have been synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR have been used to determine the hydrogen and carbon environments in the molecule . High-resolution mass spectrometry (HRMS) has been used to confirm the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole with substituted aldehydes in methanol at room temperature has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, yield, and spectral data (FT-IR, 1H NMR, 13C-NMR, LC–MS) of similar compounds have been reported .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of their biological activities. For example, 1,3,4-oxadiazoles have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-2-6-11(7-3-1)15-19-20-16(21-15)22-10-14-17-12-8-4-5-9-13(12)18-14/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXZPOBLINBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225797
Record name 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74822-64-3
Record name 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074822643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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